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Compound of Interest

Compound Name: Lsd1-IN-14

cat. No.: B12404879

For Immediate Release

This technical guide provides a comprehensive overview of Lsd1-IN-14, a potent and selective
inhibitor of Lysine-Specific Demethylase 1 (LSD1). This document is intended for researchers,
scientists, and drug development professionals interested in the chemical properties, biological
activity, and therapeutic potential of this compound.

Chemical Structure and Properties

Lsd1-IN-14 was designed and synthesized using a molecular hybridization strategy.[1] Its
chemical structure and key properties are summarized below.

Chemical Structure:
Caption: 2D Chemical Structure of Lsd1-IN-14.

Chemical Properties:

Property Value Reference
Molecular Formula C29H33N306 [1]
Molecular Weight 519.59 g/mol [1]

Physical State Not Reported

Solubility Not Reported
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Biological Activity and Mechanism of Action

Lsd1-IN-14 is a potent, selective, and reversible inhibitor of LSD1.[1] Its biological activity has
been characterized in various in vitro and in vivo models.

Enzymatic Inhibition

Lsd1-IN-14 demonstrates potent inhibitory activity against human recombinant LSD1. Its
selectivity has been confirmed against the structurally related monoamine oxidases MAO-A and
MAO-B.[1]

Target IC50 Reference
LSD1 0.18 uM [1]
MAO-A >1 pM [1]
MAO-B >1 pM [1]

Antiproliferative Activity

The compound exhibits significant antiproliferative effects against a panel of human cancer cell
lines, particularly liver cancer cells.[1]

Cell Line Cancer Type IC50 Reference
HepG2 Liver Cancer 0.93 uM [1]
HEP3B Liver Cancer 2.09 uM [1]
HUH6 Liver Cancer 1.43 uM [1]
HUH7 Liver Cancer 4.37 uM [1]

Mechanism of Action

Lsd1-IN-14 functions by inhibiting the demethylase activity of LSD1, leading to an increase in
the methylation levels of its substrates, primarily histone H3 at lysine 4 (H3K4me1/2).[1] This
epigenetic modification results in the suppression of gene expression associated with cancer
cell migration and the epithelial-mesenchymal transition (EMT).[1]
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Experimental Protocols
Synthesis of Lsd1-IN-14

The synthesis of Lsd1-IN-14 is achieved through a two-step process as outlined in the
following workflow.

Step 1: Synthesis of Intermediate II
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Step 2: Synthesis of Lsd1-IN-14
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Click to download full resolution via product page
Caption: Synthetic workflow for Lsd1-IN-14.

Step 1: Synthesis of Intermediate Il A mixture of 3,4,5-trimethoxyaniline (1), 1-(chloromethyl)-4-
methoxybenzene, and 3-bromopropionyl chloride is reacted in the presence of potassium
carbonate at room temperature to yield the crude intermediate I1.[1]

Step 2: Synthesis of Lsd1-IN-14 (Compound 14) Intermediate Il is then reacted with piperidine-
2,6-dione in the presence of triethylamine at 85 °C to produce the final product, Lsd1-IN-14.[1]

LSD1 Inhibition Assay (Peroxidase-Coupled Assay)
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The inhibitory activity of Lsd1-IN-14 against LSD1 can be determined using a horseradish
peroxidase (HRP)-coupled assay.

[Prepare serial dilutions of Lsdl-lN—léD

[Pre-incubate Lsd1-IN-14 with recombinant LSD1 enzymej

Gnitiate demethylase reaction with H3K4me2 peptide substrate]

Encubate at 37°C for 30 minutes)

[Add Amplex Red and HRP detection mia

Encubate at room temperature for 5-15 minuteg

[Measure fluorescence (Ex/Em = 530-540/585-595 an

[Calculate IC50 values)
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Caption: Workflow for the LSD1 peroxidase-coupled inhibition assay.

Compound Preparation: Prepare a series of dilutions of Lsd1-IN-14 in the appropriate assay
buffer.

Enzyme Pre-incubation: In a 96-well plate, add 10 ul of each compound dilution to wells
containing 120 ul of LSD1 buffer solution, 20 pl of LSD1 assay reagent, and 20 ul of LSD1
assay peptide.[1]

Reaction Initiation: Incubate the plate for 30 minutes at 37 °C.[1]

Detection: Add a mixture of horseradish peroxidase solution (20 ul) and a fluorometric
substrate (e.g., Amplex Red, 10 pl) to each well.[1]

Signal Measurement: Incubate for 15 minutes at 37 °C and measure the fluorescence
intensity.[1] The IC50 value is calculated from the dose-response curve.

Cell Proliferation Assay (CCK8 Assay)

The antiproliferative activity of Lsd1-IN-14 is assessed using the Cell Counting Kit-8 (CCK8)

assay.

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 2,000-3,000 cells per well.

[1]

Compound Treatment: After cell attachment, treat the cells with various concentrations of
Lsd1-IN-14 for 48 hours.[1]

CCK8 Addition: Add 10 pul of CCK8 solution to each well and incubate for 4 hours at 37 °C in
a 5% CO2 atmosphere.[1]

Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.

IC50 Calculation: The IC50 value is determined from the resulting cell viability curves.

Western Blot Analysis
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Western blotting is used to determine the effect of Lsd1-IN-14 on the methylation status of
H3K4.

e Cell Lysis: Treat cells with Lsd1-IN-14 for the desired time, then lyse the cells to extract total
protein.

o SDS-PAGE: Separate the protein lysates by SDS-polyacrylamide gel electrophoresis.
e Protein Transfer: Transfer the separated proteins to a PVDF membrane.
o Blocking: Block the membrane with 5% non-fat milk in TBST for 1 hour.

e Primary Antibody Incubation: Incubate the membrane with primary antibodies against
H3K4mel, H3K4me2, and a loading control (e.g., total H3 or GAPDH) overnight at 4 °C.

e Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated
secondary antibodies for 1 hour at room temperature.

» Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL)
detection system.

Signaling Pathway

LSD1 plays a crucial role in the epithelial-mesenchymal transition (EMT), a key process in
cancer metastasis. Lsd1-IN-14 inhibits this pathway by preventing the demethylation of H3K4,
which in turn affects the expression of key EMT-related genes.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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